2-Chlorobenzo[g]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzo[g]quinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline core with a chlorine atom substituted at the second position, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[g]quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with chloroformamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzo[g]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The chlorine atom at the second position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzo[g]quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[g]quinazoline involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to inhibit certain tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, this compound can induce apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Quinazoline: The parent compound without the chlorine substitution.
2-Methylbenzo[g]quinazoline: A similar compound with a methyl group instead of chlorine.
4-Chlorobenzo[g]quinazoline: A compound with the chlorine atom at the fourth position.
Uniqueness: 2-Chlorobenzo[g]quinazoline is unique due to the presence of the chlorine atom at the second position, which significantly influences its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C12H7ClN2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-chlorobenzo[g]quinazoline |
InChI |
InChI=1S/C12H7ClN2/c13-12-14-7-10-5-8-3-1-2-4-9(8)6-11(10)15-12/h1-7H |
InChI Key |
STZAZEUPDVPUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=NC(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.